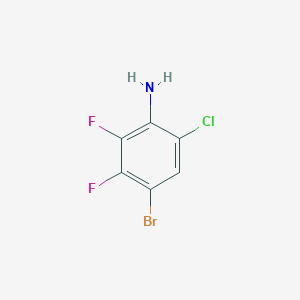

4-Bromo-6-chloro-2,3-difluoroaniline

Description

BenchChem offers high-quality 4-Bromo-6-chloro-2,3-difluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-chloro-2,3-difluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-6-chloro-2,3-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF2N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYRUTVRISCZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-6-chloro-2,3-difluoroaniline chemical properties

An In-Depth Technical Guide to 4-Bromo-6-chloro-2,3-difluoroaniline: Properties, Synthesis, and Applications

Abstract

4-Bromo-6-chloro-2,3-difluoroaniline is a highly functionalized aromatic amine that serves as a sophisticated building block in modern synthetic chemistry. Its unique substitution pattern, featuring four different halogen atoms and a reactive amine group on a benzene ring, offers a versatile platform for the development of complex molecules. This guide provides a comprehensive technical overview of its chemical properties, a predictive analysis of its spectroscopic characteristics, a plausible synthetic route, and a discussion of its core reactivity. Furthermore, it explores its significant potential in medicinal chemistry and advanced materials science, providing researchers and drug development professionals with critical insights into its application.

Introduction

Halogenated anilines are cornerstone intermediates in the synthesis of a wide array of industrial and pharmaceutical compounds. The strategic incorporation of halogens—fluorine, chlorine, and bromine—onto the aniline scaffold profoundly influences the molecule's steric and electronic properties. This modulation is critical in drug design, where such changes can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune pharmacokinetic profiles.[1][2][3]

4-Bromo-6-chloro-2,3-difluoroaniline emerges as a particularly valuable reagent due to its polyfunctional nature. The distinct reactivities of the carbon-bromine, carbon-chlorine, and carbon-fluorine bonds, coupled with the nucleophilic amino group, allow for a series of selective and orthogonal chemical transformations. This guide aims to elucidate the chemical persona of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical and Structural Properties

The fundamental properties of 4-Bromo-6-chloro-2,3-difluoroaniline are summarized below. These identifiers are essential for substance registration, database searching, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1895912-80-7 | Sigma-Aldrich |

| Molecular Formula | C₆H₃BrClF₂N | PubChem[4] |

| Molecular Weight | 242.45 g/mol | PubChem[4] |

| IUPAC Name | 4-bromo-6-chloro-2,3-difluoroaniline | PubChem[4] |

| InChI | 1S/C6H3BrClF2N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 | Sigma-Aldrich |

| InChIKey | KOYRUTVRISCZSB-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | C1=C(C(=C(C(=C1Br)N)F)Cl)F | PubChem[4] |

| Purity (Typical) | ≥95% | Sigma-Aldrich |

Spectroscopic Characterization (A Predictive Analysis)

While comprehensive, peer-reviewed spectral data for 4-Bromo-6-chloro-2,3-difluoroaniline is not widely available, its structural features allow for an expert prediction of its key spectroscopic signatures. The following analysis is based on established principles of spectroscopy and data from structurally analogous halogenated anilines.[5][6]

-

¹H NMR Spectroscopy: The spectrum is expected to be simple, showing a single signal for the lone aromatic proton (H-5). This proton is coupled to the two adjacent fluorine atoms, likely resulting in a doublet of doublets (dd) or a triplet (if the H-F coupling constants are similar). The chemical shift would be in the downfield region, typical for aromatic protons.

-

¹³C NMR Spectroscopy: Six distinct signals are expected for the aromatic carbons, as the molecule is asymmetric. The chemical shifts will be significantly influenced by the attached halogens, with carbons bonded to fluorine showing large C-F coupling constants.

-

¹⁹F NMR Spectroscopy: Two signals are anticipated, one for each fluorine atom (F-2 and F-3). These signals would appear as doublets or doublet of doublets due to F-F and F-H coupling.

-

Mass Spectrometry (MS): The mass spectrum provides definitive structural information. The molecular ion peak cluster would be highly characteristic due to the isotopic abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1), resulting in a complex pattern of M+, [M+2]+, and [M+4]+ ions that can confirm the elemental composition.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Key frequencies include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and strong C-F stretching bands (1100-1400 cm⁻¹).[6]

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Single aromatic proton signal (doublet of doublets or triplet). |

| ¹³C NMR | Six distinct aromatic carbon signals with C-F coupling. |

| ¹⁹F NMR | Two distinct fluorine signals, likely complex due to coupling. |

| Mass Spectrometry | Characteristic isotopic pattern for one Br and one Cl atom. |

| IR Spectroscopy | N-H stretches (~3400 cm⁻¹), C=C stretches (~1500 cm⁻¹), C-F stretches (~1200 cm⁻¹). |

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical and field-proven approach to synthesizing substituted anilines is through electrophilic aromatic substitution of a less complex precursor. For 4-Bromo-6-chloro-2,3-difluoroaniline, the most direct route involves the selective bromination of 6-chloro-2,3-difluoroaniline. The amino group is a strong activating group and directs ortho- and para- to itself. Since the position para- to the amine is available, this is the most likely site for bromination.

This proposed protocol is adapted from established methods for the bromination of similar difluoroaniline compounds.[7][8]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 6-Bromo-3-chloro-2,4-difluoroaniline | C6H3BrClF2N | CID 2773254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]

4-Bromo-6-chloro-2,3-difluoroaniline synthesis pathways

An In-depth Technical Guide to the Synthesis of 4-Bromo-6-chloro-2,3-difluoroaniline

Abstract

4-Bromo-6-chloro-2,3-difluoroaniline is a highly substituted aromatic amine with significant potential as a versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The precise arrangement of four different substituents on the aniline ring offers a unique scaffold for developing novel compounds with tailored biological activities. This guide provides a comprehensive analysis of a proposed, logically derived synthetic pathway for 4-Bromo-6-chloro-2,3-difluoroaniline. Due to the absence of a documented direct synthesis in current literature, this paper focuses on a robust, multi-step strategy designed to overcome the critical challenge of regioselectivity. The proposed pathway begins with the commercially available 2,3-difluoroaniline and proceeds through a sequence of amine protection, regioselective chlorination, regioselective bromination, and final deprotection. Each step is detailed with mechanistic rationale, step-by-step experimental protocols based on established methodologies for analogous transformations, and considerations for process control and validation.

Introduction: The Significance of Polysubstituted Anilines

Polysubstituted anilines, particularly those incorporating fluorine atoms, are privileged structures in modern chemistry. The incorporation of fluorine can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The target molecule, 4-Bromo-6-chloro-2,3-difluoroaniline, combines the electronic and steric attributes of three distinct halogen atoms with a reactive amine functionality. The bromine atom is particularly useful for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity, while the chlorine and fluorine atoms modulate the electronic nature of the aromatic ring.[1][2] This makes the target compound a high-value intermediate for researchers in medicinal chemistry and materials science.

Strategic Synthesis Design: A Focus on Regiochemical Control

The primary challenge in synthesizing a polysubstituted aromatic compound like 4-Bromo-6-chloro-2,3-difluoroaniline is achieving the correct placement of each substituent. Direct, sequential halogenation of 2,3-difluoroaniline would be difficult to control due to the powerful activating and ortho-, para-directing nature of the amine group, which would likely lead to a mixture of isomers.

A more robust strategy involves moderating the reactivity of the amine group and leveraging the combined directing effects of all substituents. This leads to the selection of a four-step pathway that prioritizes regiochemical control.

Chosen Retrosynthetic Pathway: The most logical approach involves protecting the amine to control its activating influence, followed by sequential, directed halogenations and final deprotection.

Caption: Retrosynthetic analysis for 4-Bromo-6-chloro-2,3-difluoroaniline.

Detailed Synthesis Pathway and Methodologies

This section details the proposed four-step synthesis, providing both the scientific rationale and actionable experimental protocols adapted from established literature procedures.

Step 1: Protection of 2,3-Difluoroaniline as the Acetanilide

-

Causality and Rationale: The initial step involves the protection of the highly activating amino group as an acetamide (acetanilide). This is critical for two reasons:

-

Moderating Reactivity: The acetyl group is electron-withdrawing, which significantly tempers the activating effect of the nitrogen lone pair, preventing unwanted side reactions like over-halogenation or oxidation.

-

Steric Hindrance: The bulkier acetamido group provides steric hindrance at the ortho positions (positions 2 and 6), further enhancing the regioselectivity of subsequent electrophilic substitution reactions.

-

-

Experimental Protocol (Adapted from analogous anilide preparations[3]):

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-difluoroaniline (1.0 eq.) in glacial acetic acid (approx. 5-10 mL per gram of aniline).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of ice water with stirring.

-

The white precipitate of 2,3-difluoroacetanilide is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum. The product can be used in the next step, often without further purification.

-

Step 2: Regioselective Chlorination

-

Causality and Rationale: The acetamido group is a strong ortho, para-director. In the 2,3-difluoroacetanilide intermediate, the position para to the acetamido group (position 5) is already occupied by a fluorine atom. The two ortho positions are 2 (occupied) and 6. Therefore, electrophilic substitution is strongly directed to position 6. N-Chlorosuccinimide (NCS) is an effective and mild chlorinating agent for activated aromatic rings.

-

Experimental Protocol (Adapted from procedures for chlorination of activated rings[3][4]):

-

Charge a reaction flask with 2,3-difluoroacetanilide (1.0 eq.) and a suitable solvent such as N,N-Dimethylformamide (DMF) or acetic acid.

-

Add N-Chlorosuccinimide (NCS) (1.05 eq.) portion-wise to the solution at room temperature while stirring. A slight exotherm may be observed.

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and pour it into ice water.

-

Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-chloro-2,3-difluoroacetanilide. Purification can be achieved by recrystallization if necessary.

-

Step 3: Regioselective Bromination

-

Causality and Rationale: The next step is the introduction of the bromine atom. The directing groups on the ring are now the acetamido group (strong ortho, para-director), two fluorine atoms (weak ortho, para-directors), and one chlorine atom (weak ortho, para-director). The position para to the strongly directing acetamido group (position 4) is vacant and sterically accessible. This makes it the most favorable site for electrophilic bromination. N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid are suitable reagents.

-

Experimental Protocol (Adapted from bromination of substituted anilines[5][6][7]):

-

Dissolve the 6-chloro-2,3-difluoroacetanilide (1.0 eq.) from the previous step in glacial acetic acid.

-

Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise to the stirred mixture. Maintain the temperature at or below room temperature using a water bath.

-

Stir the reaction at room temperature for 1-3 hours, monitoring its progress by TLC.

-

Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

-

Pour the mixture into water and collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water and dry it to obtain crude 4-bromo-6-chloro-2,3-difluoroacetanilide. Recrystallization from a solvent like ethanol can be performed for purification.

-

Step 4: Deprotection via Hydrolysis

-

Causality and Rationale: The final step is the removal of the acetyl protecting group to regenerate the free aniline. This is typically achieved by acid- or base-catalyzed hydrolysis of the amide bond. Acidic hydrolysis is common and effective for this transformation.

-

Experimental Protocol (Adapted from standard deprotection methods[3]):

-

Suspend the 4-bromo-6-chloro-2,3-difluoroacetanilide (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 or 2:1 v/v mixture).

-

Heat the mixture to reflux and maintain it for 2-6 hours, or until TLC shows the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully neutralize the mixture by the slow addition of a concentrated aqueous base, such as sodium hydroxide, until the solution is basic (pH > 10).

-

Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting crude 4-Bromo-6-chloro-2,3-difluoroaniline can be purified by recrystallization or column chromatography to yield the final product.

-

Data Summary and Visualization

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Purpose |

| 1 | 2,3-Difluoroaniline | Acetic Anhydride, Acetic Acid | 2,3-Difluoroacetanilide | Amine protection to moderate reactivity and direct substitution. |

| 2 | 2,3-Difluoroacetanilide | N-Chlorosuccinimide (NCS), DMF | 6-Chloro-2,3-difluoroacetanilide | Regioselective chlorination at the position ortho to the amine. |

| 3 | 6-Chloro-2,3-difluoroacetanilide | Bromine, Acetic Acid | 4-Bromo-6-chloro-2,3-difluoroacetanilide | Regioselective bromination at the position para to the amine. |

| 4 | 4-Bromo-6-chloro-2,3-difluoroacetanilide | Hydrochloric Acid, Ethanol | 4-Bromo-6-chloro-2,3-difluoroaniline | Deprotection to yield the final target aniline. |

Forward Synthesis Workflow

Sources

- 1. 4-Bromo-2,6-difluoroaniline | cas 67567-26-4 | UniVOOK Chemical [univook.com]

- 2. ossila.com [ossila.com]

- 3. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]

- 4. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]

- 5. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis routes of 4-Bromo-2,6-difluoroaniline [benchchem.com]

Comprehensive Physicochemical Profiling of 4-Bromo-6-chloro-2,3-difluoroaniline: A Guide for Rational Drug Design

As the complexity of modern therapeutic targets increases, so does the reliance on highly tailored, sterically and electronically modulated synthetic intermediates. Unsubstituted anilines have long been labeled as structural alerts due to their tendency to metabolize into toxic quinone-imines. However, polyhalogenated anilines like 4-Bromo-6-chloro-2,3-difluoroaniline (CAS: 1895912-80-7) serve as sophisticated building blocks that mitigate these liabilities while acting as versatile cross-coupling hubs.

This technical whitepaper provides an authoritative analysis of the physical properties, structural rationale, and empirical characterization methodologies for this specific polyhalogenated aniline scaffold, tailored for drug development professionals and synthetic chemists.

Structural Rationale and Physicochemical Baseline

The strategic incorporation of multiple distinct halogens on the aniline ring is not incidental; it is an engineered approach to precisely tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile . Each halogen occupies a specific position to leverage its unique atomic radius and electronegativity.

Structural rationale for the polyhalogenation of 4-Bromo-6-chloro-2,3-difluoroaniline.

Key Physical Parameters

The extensive halogenation severely depresses the basicity of the amine nitrogen through powerful inductive electron withdrawal, drastically lowering its pKa compared to unsubstituted aniline (~4.6). Furthermore, the heavy halogen load (Br, Cl) significantly increases the lipophilicity (LogP), which is critical for traversing lipid bilayers in biological systems .

Table 1: Key Physicochemical Parameters of 4-Bromo-6-chloro-2,3-difluoroaniline

| Parameter | Value / Characteristic | Impact on Drug Design |

| Molecular Weight | 242.45 g/mol | Falls well within Lipinski's Rule of 5. |

| Predicted pKa | < 2.0 | Remains unprotonated at physiological pH (7.4), increasing passive permeability. |

| LogP (Lipophilicity) | 3.5 - 4.0 | Enhances target binding affinity; requires optimization to prevent aggregation. |

| Physical State (STP) | Solid | Assures stable shelf-life and straightforward gravimetric handling. |

| Boiling Point | ~ 240°C | Low volatility; safe for high-temperature reflux chemistries. |

Mechanisms of Metabolic Stability

A primary driver for utilizing 4-Bromo-6-chloro-2,3-difluoroaniline over simpler derivatives is its remarkable metabolic stability. In traditional anilines, Cytochrome P450 (CYP450) enzymes catalyze the oxidation of the amine or the para-position, forming highly electrophilic reactive metabolites (RMs) that indiscriminately bind to bystander proteins, triggering hepatotoxicity and idiosyncratic adverse drug reactions .

By completely occupying the critical ortho- and para-positions with robust carbon-halogen bonds, the scaffold physically blocks CYP450 access. The 2,3-difluoro and 6-chloro groups provide massive steric shielding around the amine, while the 4-bromo acts as both a metabolic blocker and a synthetic handle for downstream Buchwald-Hartwig or Suzuki-Miyaura cross-coupling.

Metabolic stability via steric shielding and electronic withdrawal.

Self-Validating Empirical Characterization Protocols

Predictive algorithms for LogP and pKa often struggle with heavily functionalized, asymmetric aromatic systems. Therefore, precise empirical validation is required . To ensure scientific integrity, the following protocols are engineered as self-validating systems , wherein internal controls prove the fidelity of the assay before any sample data is accepted.

Self-validating experimental workflow for empirical property determination.

RP-HPLC Determination of Lipophilicity (LogP)

Causality for Choice: The classic shake-flask method is prone to failure for polyhalogenated anilines due to emulsion formation and low aqueous solubility. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) correlates retention time strictly to hydrophobicity, bypassing solubility limits.

-

System Calibration (Self-Validation Phase):

-

Inject Uracil to determine the column dead time (

). Uracil does not interact with the C18 column, validating that the fluidic pathway is unobstructed. -

Inject a calibration suite (Toluene, Naphthalene, Phenanthrene). Plot the log of their retention factors (

) against their known literature LogP values. Do not proceed unless

-

-

Sample Preparation: Dissolve 1.0 mg of 4-Bromo-6-chloro-2,3-difluoroaniline in 1 mL of HPLC-grade methanol to prevent precipitation in the column.

-

Chromatographic Run: Utilize a robust C18 stationary phase (e.g., 5 µm, 4.6 × 150 mm) under isocratic conditions (65% Methanol / 35% Water). Maintain a strict column temperature of 25°C to ensure reproducible partitioning.

-

Data Acquisition: Monitor the UV absorbance at 254 nm. Calculate the sample's retention factor

, and map it to the validated calibration curve to determine the precise LogP.

Differential Scanning Calorimetry (DSC) for Thermal Profiling

Causality for Choice: Capillary melting point tubes often mischaracterize polyhalogenated anilines, which can undergo partial sublimation prior to melting, leading to broad, inaccurate melting ranges. DSC isolates true endothermic melting from mass loss.

-

Instrument Calibration (Self-Validation Phase):

-

Run an empty pan baseline to confirm flat sensor response.

-

Melt a high-purity Indium standard . The protocol is only validated if the Indium onset temperature reads exactly 156.6°C ± 0.1°C.

-

-

Sample Encapsulation: Accurately weigh 2.5 mg of the aniline into a Tzero aluminum pan. Crucial Step: Hermetically seal the pan. A standard vented lid will allow the halogens to off-gas, skewing the thermal curve.

-

Thermal Scanning: Ramp the system from 20°C to 150°C at a precise rate of 10°C/min. Maintain a continuous dry Nitrogen purge (50 mL/min) over the furnace block to prevent atmospheric moisture interference.

-

Analysis: Identify the sharp, distinct endothermic peak. Extract the extrapolated onset temperature (

) to define the absolute melting point, bypassing the subjectivity of visual observation.

Conclusion

The deliberate structural complexity of 4-Bromo-6-chloro-2,3-difluoroaniline offers drug developers a premier starting material that circumvents historical toxicological pitfalls. By understanding its physicochemical properties—specifically its heavily reduced basicity, sterically shielded reaction centers, and high lipophilicity—chemists can rationally deploy this intermediate to synthesize next-generation therapeutics that are inherently robust against metabolic degradation.

References

Comprehensive Safety and Application Guide: 4-Bromo-6-chloro-2,3-difluoroaniline in Drug Discovery

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Bromo-6-chloro-2,3-difluoroaniline (CAS: 1895912-80-7)

Executive Summary

The synthesis of complex kinase inhibitors—specifically those targeting the mitogen-activated protein kinase (MAPK) pathway—requires heavily substituted, highly functionalized aromatic building blocks [1]. 4-Bromo-6-chloro-2,3-difluoroaniline acts as a privileged scaffold in the development of novel aminopurine compounds designed to overcome mutant BRAF resistance in malignant melanoma. Because this molecule incorporates three distinct halogen variants (fluorine, chlorine, bromine) around an aniline core, it demands precise physicochemical handling and rigorous safety protocols [2].

This whitepaper interprets the Safety Data Sheet (SDS) from a practical laboratory perspective, translating regulatory hazard codes into actionable, causality-driven experimental workflows, and outlines self-validating protocols for its application in synthetic drug discovery [3].

Physicochemical Profiling and Structural Causality

In medicinal chemistry, understanding why a molecule behaves a certain way is as crucial as knowing what it does. The unique reactivity and toxicity profile of 4-Bromo-6-chloro-2,3-difluoroaniline is dictated by its dense halogenation.

-

Fluorine (C2, C3): The highly electronegative fluorine atoms inductively withdraw electron density from the aromatic ring, significantly lowering the pKa of the amine group. This makes the amine a weaker nucleophile but substantially increases the molecule's metabolic stability against oxidative degradation.

-

Bromine (C4) & Chlorine (C6): These heavier halogens act as specific synthetic handles. Bromine is highly susceptible to palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura reactions) due to the weaker C-Br bond compared to C-Cl and C-F.

Table 1: Quantitative Hazard and Property Summary

Data extrapolated from analogous highly halogenated anilines and supplier SDS records [1][2].

| Property / Metric | Value / Designation | Causality & Impact on Laboratory Handling |

| CAS Number | 1895912-80-7 | Standard regulatory identifier. |

| Molecular Formula | C₆H₃BrClF₂N | Determines precise exact mass (240.91 g/mol ) for LC-MS validation. |

| Molecular Weight | 242.45 g/mol | High mass-to-carbon ratio limits volatility. |

| Acute Toxicity (Oral) | LD₅₀ ≈ 500 mg/kg (Rat) | H302: Triggers mandatory use of enclosed analytical balances. |

| Skin Irritation | GHS Category 2 | H315: Lipophilic nature allows rapid dermal penetration; demands nitrile/neoprene double-gloving. |

| Methemoglobinemia Risk | Moderate | CYP-mediated N-oxidation of the amine can convert Fe²⁺ in hemoglobin to Fe³⁺, impairing oxygen transport. |

Safe Handling and Emergency Protocols

Halogenated anilines present a dual-threat profile: acute contact toxicity and long-term environmental hazards. Standard SDS templates often list generic "wear PPE" instructions. Below is an engineered, causally-linked safety protocol for handling 4-Bromo-6-chloro-2,3-difluoroaniline.

Engineering Controls & PPE Selection

The "Why": Aniline derivatives can be absorbed transdermally and via inhalation of microscopic crystalline dust. The dense halogenation increases its lipophilicity (LogP ~3.5), facilitating rapid absorption through the stratum corneum.

-

Containment: Weighing must be performed in a ventilated balance enclosure or a Class II Type B2 biological safety cabinet.

-

PPE Matrix: Standard latex gloves offer zero protection against lipophilic anilines. Use minimum 8-mil Nitrile, replaced immediately upon suspected contamination, overset with a chemically resistant lab coat.

Biological Mechanism of Aniline Toxicity

When anilines enter the bloodstream, hepatic enzymes (CYP1A2 and CYP2E1) catalyze the N-hydroxylation of the primary amine. This reactive N-hydroxylamine intermediate directly oxidizes oxyhemoglobin to methemoglobin. While the ortho-fluorine atoms sterically hinder this oxidation compared to unfunctionalized aniline, the risk of methemoglobinemia (cyanosis) remains highly relevant [2].

Figure 1: Mechanism of halogenated aniline-induced methemoglobinemia.

Synthetic Methodology: Precursor Preparation and Application

4-Bromo-6-chloro-2,3-difluoroaniline is routinely utilized to synthesize aminopurine compounds, which act as potent kinase inhibitors. The following is a self-validating protocol for the synthesis of the compound itself, sourced from pharmaceutical patent literature detailing the preparation of melanoma therapeutics [3].

Protocol: Controlled Chlorination of 4-Bromo-2,3-difluoroaniline

Objective: Regioselective chlorination at the C6 position using N-Chlorosuccinimide (NCS). Causality for Reagent Selection: Cl₂ gas is too aggressive and leads to over-halogenation. NCS is a mild, solid chlorine source that allows controlled, stoichiometric addition, minimizing polysubstituted byproducts. Acetonitrile is chosen as the solvent because its polar aprotic nature stabilizes the polar transition state of electrophilic aromatic substitution without acting as a nucleophile.

Step-by-Step Method:

-

Preparation: Dissolve 4-bromo-2,3-difluoroaniline (1.0 equivalent) in anhydrous acetonitrile to achieve a 3.0 M concentration under a nitrogen atmosphere.

-

Activation: Warm the solution to reflux (approx. 80 °C). Causality: The elevated temperature provides the necessary activation energy to overcome the electron-withdrawing deactivation caused by the existing halogens.

-

Addition: Add N-Chlorosuccinimide (NCS, 1.1 equivalents) in small portions over 30 minutes.

-

Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS or TLC (Hexanes/Ethyl Acetate 4:1). The reaction is complete when the starting material mass peak (m/z 207) transitions entirely to the product mass peak (m/z 241/243/245 reflecting isotopic distribution of Br and Cl).

-

Work-up: Concentrate the solution in vacuo to remove acetonitrile. Pour the resulting residue into distilled water to precipitate succinimide byproducts.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purification: Purify the crude product via silica gel flash chromatography to yield pure 4-bromo-6-chloro-2,3-difluoroaniline (approx. 78% yield).

-

Self-Validation Check: ¹H NMR (400 MHz, CDCl₃) should show a distinct aromatic proton peak around δ 7.22 - 7.24 ppm (m, 1H) and a broad amine peak around δ 4.21 ppm (brs, 2H)[3].

-

Biological Application: Overcoming Mutant BRAF Resistance

The ultimate destination for this chemical building block is the synthesis of therapeutic aminopurines. While early-generation BRAF inhibitors like vemurafenib initially show high response rates in melanomas harboring the BRAF V600E mutation, tumors frequently develop resistance [4].

Aminopurines synthesized from 4-Bromo-6-chloro-2,3-difluoroaniline are designed to bypass specific resistance mechanisms by targeting alternative conformations of the kinase domain within the MAPK pathway [3].

Figure 2: The MAPK signaling cascade, illustrating the targeted inhibition of mutant BRAF by synthesized aminopurines.

The dense halogenation pattern provided by 4-Bromo-6-chloro-2,3-difluoroaniline creates extreme steric bulk and a highly specific electrostatic surface area. When this fragment is incorporated into the final drug molecule, it allows the therapeutic agent to tightly wedge into the hydrophobic pocket of the mutated BRAF kinase, effectively blocking the phosphorylation cascade that leads to uncontrolled cell proliferation.

References

-

PubChem Database. 4-Bromo-2,3-difluoroaniline, CID=14621037. National Center for Biotechnology Information. Retrieved from[Link]

- Celgene Corporation. (2016). Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith (Patent No. WO2016057370A1). World Intellectual Property Organization.

-

Finn, L., Markovic, S. N., & Joseph, R. W. (2012). Therapy for metastatic melanoma: the past, present, and future. BMC Medicine, 10(1), 23. Retrieved from[Link]

Methodological & Application

Application Note: 4-Bromo-6-chloro-2,3-difluoroaniline as a Strategic Building Block in Kinase Inhibitor Discovery

Executive Summary

In modern oncology and targeted therapy, the architectural complexity of small molecule kinase inhibitors relies heavily on precision-engineered molecular fragments. The compound 4-Bromo-6-chloro-2,3-difluoroaniline (CAS 1895912-80-7) has emerged as a structurally privileged scaffold, particularly in the synthesis of allosteric MEK (Mitogen-Activated Protein Kinase) inhibitors[1][2].

This technical guide dissects the exact physicochemical rationales behind the high degree of halogenation in this aniline. We will map out how to leverage its unique reactivity profile for orthogonal palladium-catalyzed cross-couplings and outline protocols to validate these synthetic steps[3]. Ultimately, this note explains why these precise structural choices translate to potent, highly stable target-binding phenomena known as halogen bonding[2][4].

Structural and Physicochemical Profiling

Understanding the causality behind each substituent in 4-bromo-6-chloro-2,3-difluoroaniline is essential before executing synthetic workflows. This is not arbitrary polyhalogenation; it is an exercise in fine-tuning electronic, steric, and pharmacokinetic properties.

-

C2 & C3 Fluorines: The strong inductive electron-withdrawing effect of the adjacent fluorine atoms lowers the nucleophilicity and basicity (

) of the C1 amine. This ensures the molecule remains uncharged at physiological pH (enhancing membrane permeability) while significantly blocking metabolic sites from cytochrome P450 oxidation[1]. -

C4 Bromine: Acts as a dual-purpose vector. Synthetically, it possesses a lower bond dissociation energy (BDE) than C-Cl and C-F, making it the primary site for oxidative addition in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura)[3]. Biologically, the heavy bromine atom features a prominent equatorial

-hole, which acts as a powerful Lewis acid in the biological target pocket[4]. -

C6 Chlorine: Provides essential steric bulk adjacent to the amine. This bulk forces the attached chemical scaffold (post-coupling) into a pre-organized, orthogonal conformation, minimizing the entropic penalty upon receptor binding[4].

Table 1: Physicochemical & Reactivity Profile

| Parameter | Value / Characteristic | Implication for Medicinal Chemistry |

| Molecular Weight | 242.45 g/mol | Ideal low-MW fragment for lead optimization. |

| Bond Dissociation Energy | C-Br < C-Cl << C-F | Allows strict chemoselective control in Pd-catalysis[3]. |

| Amine Nucleophilicity | Extremely Low | Requires advanced Pd pre-catalysts (e.g., BrettPhos) for N-arylation[5]. |

| Target Binding Mode | Halogen Bond ( | Highly directional electrostatic interaction with protein backbone carbonyls[2]. |

Workflow 1: Orthogonal Functionalization via Cross-Coupling

Because the aniline amine is highly deactivated by the electron-withdrawing halogens, standard nucleophilic aromatic substitutions (

Below is the synthetic decision tree, illustrating how to functionalize either the deactivated amine or the C4-Bromine handle selectively.

Caption: Divergent chemoselective synthetic workflow for 4-Bromo-6-chloro-2,3-difluoroaniline.

Protocol: Chemoselective Buchwald-Hartwig N-Arylation (Self-Validating)

The core challenge here is preventing premature oxidative addition into the C4-Br bond of the starting material while forcing the deactivated amine to couple with an exogenous electrophile (e.g., a heterocyclic core aryl iodide)[5].

Reagents & Conditions:

-

Substrates: 4-Bromo-6-chloro-2,3-difluoroaniline (1.0 equiv), Heterocyclic Aryl Iodide (1.05 equiv).

-

Catalyst System: BrettPhos Pd G3 (2-5 mol%). Causality: The extreme steric bulk of the BrettPhos ligand promotes rapid reductive elimination, preventing competitive debromination[5].

-

Base:

(1.5 equiv). Causality: Weaker than -

Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Methodology:

-

Preparation (Glovebox/Schlenk line): To a flame-dried vessel, add the aryl iodide, 4-bromo-6-chloro-2,3-difluoroaniline, BrettPhos Pd G3, and

. -

Solvent Addition & Degassing: Add degassed anhydrous solvent. Sparging with inert gas (

/Ar) for 15 minutes is critical, as oxygen quenches the active -

Thermal Activation: Seal the vessel and heat to 80°C–90°C for 6 to 12 hours.

-

Reaction Monitoring (The Self-Validation Step): Remove an aliquot at 4 hours. Analyze via LC-MS.

-

Validation Checkpoint: You must observe the product mass, but critically, check for the

(loss of Bromine) peak. If significant debromination is observed, the reaction temperature is too high, or the solvent is insufficiently dry.

-

-

Workup: Filter the crude mixture through a pad of Celite to remove palladium black and insoluble inorganic salts. Concentrate under reduced pressure.

-

Purification: Subject to flash column chromatography (Hexanes/Ethyl Acetate gradient).

Workflow 2: Exploiting Halogen Bonding in Kinase Active Sites

Once 4-bromo-6-chloro-2,3-difluoroaniline is incorporated into a kinase inhibitor scaffold, it transitions from a synthetic challenge to a powerful pharmacodynamic asset[1].

In the targeted inhibition of the MAPK (Mitogen-Activated Protein Kinase) pathway—specifically targeting MEK1 and MEK2—the spatial orientation of the halogens is everything. Polyhalogenated anilines act as allosteric inhibitors binding in a deep, hydrophobic pocket adjacent to the ATP binding site[2].

The Causality of the Halogen Bond

Halogens (like Bromine and Chlorine) have an anisotropic charge distribution. While the "equator" of the halogen atom is electronegative, the "pole" pointing outward from the C-X covalent bond holds a region of positive electrostatic potential known as a

Caption: MAP Kinase signaling cascade illustrating the node of allosteric inhibition mediated by halogen bonding.

Protocol: In Silico Validation of the Halogen Bond

To ensure your novel synthesized compound capitalizes on this binding mechanism, perform rigid-receptor molecular docking before biological testing.

-

Structure Preparation: Download the MEK1/2 crystal structure (e.g., PDB ID: 7JUU or 1S9I)[2]. Remove native ligands and water molecules using molecular modeling software (e.g., PyMOL or Schrödinger Maestro).

-

Ligand Preparation: Generate the 3D conformation of your 4-bromo-6-chloro-2,3-difluoroaniline-containing drug candidate. Crucial Step: You must assign proper partial charges using Quantum Mechanics (QM) calculations (like Density Functional Theory, B3LYP) because standard empirical force fields often fail to model the

-hole correctly[4]. -

Docking Execution: Center the docking grid precisely on the allosteric pocket near Val127 .

-

Verification Criteria: A successful, self-validating docking pose must demonstrate a distance of 2.8 Å to 3.2 Å between the C4-Bromine atom and the Val127 carbonyl oxygen, alongside an interaction angle (C-Br···O) approaching 160° to 180° [4].

Quality Control and Validation Data

Synthesizing multi-halogenated compounds carries the risk of side-product generation (e.g., proto-debromination or hydrodefluorination). A strict Quality Control (QC) paradigm is required to ensure product integrity.

Table 2: Analytical Quality Control Metrics

| Analytical Technique | Key Observation | Mechanistic Meaning |

| Two distinct doublets/multiplets (approx. -135 to -150 ppm). | Validates the intact presence of the C2 and C3 fluorine atoms. | |

| LC-MS (ESI+) | Distinctive isotopic pattern of | Proves that both the structurally critical Bromine and Chlorine handles survived the catalytic cycle without degradation. |

| A single aromatic proton singlet. | Confirms no unexpected nucleophilic aromatic substitution occurred at the remaining unsubstituted position. |

References

- Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. MDPI.

- Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes.

- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.

- A Comparative Guide to the Reactivity of Halogenated Anilines in Cross-Coupling Reactions. BenchChem.

- Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines.

Sources

Navigating Complex Scaffolds: Application Notes and Protocols for the Strategic Functionalization of 4-Bromo-6-chloro-2,3-difluoroaniline

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and halogenated aromatic scaffolds has become a cornerstone of rational molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. 4-Bromo-6-chloro-2,3-difluoroaniline emerges as a highly versatile and strategically valuable building block for the synthesis of complex molecular architectures. Its distinct substitution pattern, featuring two vicinal fluorine atoms, a bromine, and a chlorine atom on the aniline ring, presents both a challenge and an opportunity for selective chemical transformations. This guide provides an in-depth exploration of the key reaction mechanisms involving this compound and offers detailed, field-proven protocols for its application in the synthesis of high-value intermediates.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of 4-Bromo-6-chloro-2,3-difluoroaniline is paramount for its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClF₂N | |

| Molecular Weight | 242.45 g/mol | |

| Appearance | Off-white to light brown crystalline solid | Generic Supplier Data |

| Melting Point | Not widely reported; expected to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents such as THF, Dioxane, DMF, and DMSO | Generic Supplier Data |

Note: Experimental determination of the melting point and solubility in specific solvents is recommended prior to use.

Core Reaction Mechanisms and Regioselectivity

The synthetic utility of 4-Bromo-6-chloro-2,3-difluoroaniline is primarily dictated by the differential reactivity of its three halogen substituents in various reaction classes. The general order of reactivity for halogens in many common cross-coupling reactions is I > Br > Cl.[1][2][3] This principle is the key to achieving regioselective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they represent the most common and effective methods for the functionalization of 4-Bromo-6-chloro-2,3-difluoroaniline.

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond between the aryl halide and an organoboron reagent.[4] Given the reactivity trend of the halogens, the C-Br bond at the 4-position is expected to be significantly more reactive than the C-Cl bond at the 6-position under standard Suzuki-Miyaura conditions.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The energy barrier for the initial oxidative addition step is lower for C-Br bonds compared to C-Cl bonds, thus dictating the regioselectivity.[3]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[1] Similar to the Suzuki-Miyaura coupling, the reaction is expected to proceed selectively at the more reactive C-Br bond of 4-Bromo-6-chloro-2,3-difluoroaniline.

Mechanistic Rationale: The catalytic cycle mirrors that of other palladium-catalyzed cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to yield the arylamine product. The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig amination and can influence the reaction rate and substrate scope.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are generally preferred, nucleophilic aromatic substitution (SNAr) can also be a viable strategy for functionalizing 4-Bromo-6-chloro-2,3-difluoroaniline, particularly at the C-Cl position. The presence of the electron-withdrawing fluorine atoms on the ring enhances its susceptibility to nucleophilic attack.

Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring. For SNAr to be effective, the aromatic ring must be activated by electron-withdrawing groups. In 4-Bromo-6-chloro-2,3-difluoroaniline, the two fluorine atoms provide this activation. While the C-Br bond is more reactive in cross-coupling, the C-Cl bond can be the preferred site for SNAr under certain conditions, especially with strong nucleophiles and at elevated temperatures.

Experimental Protocols

The following protocols are provided as a starting point for the functionalization of 4-Bromo-6-chloro-2,3-difluoroaniline. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C-Br bond of 4-Bromo-6-chloro-2,3-difluoroaniline.

Materials:

-

4-Bromo-6-chloro-2,3-difluoroaniline

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (8 mol%) or a suitable Buchwald ligand (e.g., SPhos, XPhos)

-

Potassium carbonate (K₂CO₃) or another suitable base (2-3 equivalents)

-

1,4-Dioxane and Water (e.g., in a 4:1 ratio)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add 4-Bromo-6-chloro-2,3-difluoroaniline (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0-3.0 mmol).

-

Add the palladium(II) acetate (0.02 mmol) and the phosphine ligand (0.08 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add degassed 1,4-dioxane and water (e.g., 8 mL of dioxane and 2 mL of water).

-

Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-6-chloro-2,3-difluoroaniline.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-4 Position

This protocol outlines a general procedure for the selective amination of the C-Br bond of 4-Bromo-6-chloro-2,3-difluoroaniline.

Materials:

-

4-Bromo-6-chloro-2,3-difluoroaniline

-

Amine (primary or secondary, 1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

A suitable Buchwald ligand (e.g., BINAP, Xantphos) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) or another suitable strong base (1.5 equivalents)

-

Anhydrous, degassed toluene or dioxane

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol), the phosphine ligand (0.04 mmol), and sodium tert-butoxide (1.5 mmol).

-

Add anhydrous, degassed toluene or dioxane (e.g., 10 mL).

-

Add 4-Bromo-6-chloro-2,3-difluoroaniline (1.0 mmol) and the amine (1.2 mmol).

-

Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Applications in Drug Discovery and Materials Science

The strategic functionalization of 4-Bromo-6-chloro-2,3-difluoroaniline opens avenues to a wide array of complex molecules with potential applications in various fields.

-

Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors used in oncology. The ability to selectively introduce different substituents at the 4- and 6-positions allows for the fine-tuning of interactions with the kinase active site.

-

Agrochemicals: Halogenated anilines are important intermediates in the synthesis of herbicides and fungicides. The unique substitution pattern of this molecule can lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

-

Organic Electronics: Fluorinated aromatic compounds are of great interest in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their unique electronic properties and stability.

Troubleshooting and Key Considerations

-

Regioselectivity: While the C-Br bond is generally more reactive in cross-coupling reactions, some scrambling or reaction at the C-Cl bond may occur under harsh conditions (e.g., high temperatures, prolonged reaction times, or highly active catalysts). Careful monitoring of the reaction is crucial.

-

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity. For challenging couplings, the use of more advanced Buchwald or other specialized ligands may be necessary.

-

Base Sensitivity: The aniline functionality and the product may be sensitive to strong bases. The choice of base and reaction temperature should be carefully considered.

-

Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are sensitive to oxygen. It is essential to maintain a strictly inert atmosphere throughout the reaction.

Conclusion

4-Bromo-6-chloro-2,3-difluoroaniline is a valuable and versatile building block for the synthesis of complex organic molecules. A thorough understanding of the principles of regioselectivity in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions allows for its strategic and controlled functionalization. The protocols provided in this guide serve as a foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules for applications in drug discovery, materials science, and beyond.

References

Sources

Catalytic Cross-Coupling with 4-Bromo-6-chloro-2,3-difluoroaniline: A Guide for Synthetic Strategy and Protocol Design

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of innovation. The polyhalogenated aromatic amine, 4-Bromo-6-chloro-2,3-difluoroaniline, represents a versatile yet challenging substrate for such transformations. Its unique substitution pattern—featuring two distinct halogen atoms for cross-coupling and electron-withdrawing fluorine atoms—demands a nuanced approach to catalyst system selection to achieve desired regioselectivity and efficiency.

This technical guide provides an in-depth exploration of catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving 4-Bromo-6-chloro-2,3-difluoroaniline. Moving beyond a simple recitation of procedures, this document elucidates the underlying principles governing catalyst selection and reaction optimization, empowering researchers to not only apply established methods but also to rationally design new synthetic pathways.

The Principle of Regioselective Cross-Coupling

The primary challenge in the functionalization of 4-Bromo-6-chloro-2,3-difluoroaniline lies in the selective activation of either the C-Br or the C-Cl bond. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is C-I > C-Br > C-Cl.[1][2] This trend is a direct consequence of the carbon-halogen bond dissociation energies, with the weaker C-Br bond being more susceptible to oxidative addition by a low-valent metal catalyst than the stronger C-Cl bond.

Therefore, under carefully controlled conditions, it is possible to selectively functionalize the C-Br position while leaving the C-Cl bond intact for subsequent transformations. This inherent reactivity difference is the key to unlocking the full synthetic potential of this polyhalogenated building block.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[3] For the selective coupling at the C-Br position of 4-Bromo-6-chloro-2,3-difluoroaniline, the choice of a highly active and selective palladium catalyst is paramount.

Recommended Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Reference(s) |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | High | [1] |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | Good to High | [1] |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/MeOH/H₂O | 80 | Good | [4] |

Detailed Protocol: Suzuki-Miyaura Coupling at the C-Br Position

This protocol is designed for the selective Suzuki-Miyaura coupling of an arylboronic acid with 4-Bromo-6-chloro-2,3-difluoroaniline at the C-Br position.

Materials:

-

4-Bromo-6-chloro-2,3-difluoroaniline

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium carbonate (K₂CO₃) (2 - 3 equivalents)

-

Toluene

-

Water (degassed)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-Bromo-6-chloro-2,3-difluoroaniline (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

-

Solvent Addition: Add a degassed mixture of toluene and water (typically a 4:1 to 10:1 ratio) to the flask via syringe. The typical concentration is 0.1 M with respect to the starting aniline.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired 4-aryl-6-chloro-2,3-difluoroaniline.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[5][6] When applied to 4-Bromo-6-chloro-2,3-difluoroaniline, this reaction allows for the introduction of a diverse range of nitrogen-containing functional groups.

Recommended Catalytic Systems for Buchwald-Hartwig Amination

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Reference(s) |

| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | Good to Excellent | [7] |

| Pd₂(dba)₃ | BrettPhos | NaOt-Bu | Toluene | 100-110 | Good to Excellent | [8] |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | Good | [8] |

Detailed Protocol: Buchwald-Hartwig Amination at the C-Br Position

This protocol outlines a general procedure for the selective mono-amination of 4-Bromo-6-chloro-2,3-difluoroaniline at the C-Br position.

Materials:

-

4-Bromo-6-chloro-2,3-difluoroaniline

-

Amine (primary or secondary) (1.1 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

XPhos (4-10 mol%)

-

Potassium tert-butoxide (KOt-Bu) (1.5 - 2.0 equivalents)

-

Anhydrous, degassed toluene

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 4-Bromo-6-chloro-2,3-difluoroaniline (1.0 equiv), palladium(II) acetate (0.02 equiv), and XPhos (0.04 equiv).

-

Reagent Addition: Add the amine (1.2 equiv) and potassium tert-butoxide (1.5 equiv).

-

Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aniline.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to obtain the desired 4-amino-6-chloro-2,3-difluoroaniline derivative.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of a C-C bond between an aryl halide and a terminal alkyne.[9][10] This reaction provides a direct route to alkynyl-substituted anilines, which are valuable intermediates in organic synthesis.

Recommended Catalytic Systems for Sonogashira Coupling

| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Reference(s) |

| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | Toluene | Room Temp - 50 | Good | [4] |

| Pd(PPh₃)₄ | CuI | - | i-Pr₂NH | DMF | Room Temp | Good | [4] |

| Pd(OAc)₂ | - | XPhos | Cs₂CO₃ | Dioxane | 80 | Good | [11] |

Detailed Protocol: Sonogashira Coupling at the C-Br Position

This protocol describes a general procedure for the regioselective Sonogashira coupling of 4-Bromo-6-chloro-2,3-difluoroaniline with a terminal alkyne.

Materials:

-

4-Bromo-6-chloro-2,3-difluoroaniline

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous toluene

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-Bromo-6-chloro-2,3-difluoroaniline (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

Solvent and Reagent Addition: Add anhydrous toluene and triethylamine (typically used in excess as both base and solvent). Add the terminal alkyne (1.2 equiv) dropwise.

-

Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C). Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel, eluting with ethyl acetate.

-

Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-alkynyl-6-chloro-2,3-difluoroaniline.

Visualization of Experimental Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis and Diversification of Heterocyclic Architectures using 4-Bromo-6-chloro-2,3-difluoroaniline

Introduction and Strategic Rationale

Multi-halogenated anilines are exceptionally versatile building blocks in medicinal chemistry, extensively utilized to engineer target-specific steric, electronic, and lipophilic properties in lead candidates. Specifically, 4-bromo-6-chloro-2,3-difluoroaniline [1] is a premier precursor utilized in the discovery of substituted aminopurine compounds, which function as potent modulators for kinase targets such as LRRK2 and TNF-alpha in oncology and neurodegeneration[2].

The synthetic value of this scaffold lies in its orthogonal reactivity profile . The anilino nitrogen serves as the primary nucleophilic anchor to attach diverse heterocyclic cores (e.g., purines, pyrimidines, or quinazolines). Following this

This guide provides validated, step-by-step protocols for:

-

The regioselective synthesis of the multi-halogenated aniline precursor.

-

The subsequent Buchwald-Hartwig amination onto a heterocyclic core.

-

Late-stage regioselective Suzuki-Miyaura functionalization.

Mechanistic Framework and Reactivity Profile

To achieve high-yielding syntheses with highly deactivated anilines, understanding the causality of the reaction conditions is critical:

-

Precursor Chlorination: The chlorination of 4-bromo-2,3-difluoroaniline uses N-chlorosuccinimide (NCS). The strong ortho/para-directing effect of the amine combined with the steric block at

strictly channels the electrophilic aromatic substitution (EAS) to the -

Deactivated Nucleophilicity in C-N Coupling: Because the amine is heavily deactivated by the inductive electron-withdrawing effects of four halogens, spontaneous

on heterocycles often requires forcing conditions (strong bases like NaH or LiHMDS) that can lead to degradation. We recommend Pd-catalyzed Buchwald-Hartwig Amination using bulky, electron-rich phosphine ligands (e.g., BrettPhos) to accelerate reductive elimination and suppress the competing hydrodebromination of the -

Orthogonal Cross-Coupling: The oxidative addition of

occurs orders of magnitude faster into the

Figure 1: Orthogonal reactivity logic of the 4-bromo-6-chloro-2,3-difluoroaniline scaffold.

Method Optimization Data

The coupling of 4-bromo-6-chloro-2,3-difluoroaniline with a model heteroaryl chloride (e.g., 2-chloropurine derivative) requires precise ligand and base selection to avoid cleavage of the

Table 1: Buchwald-Hartwig Reaction Condition Optimization

| Entry | Palladium Source | Ligand (Mol%) | Base (Equiv) | Solvent / Temp | Conversion | Byproduct (C4-Debromination) |

| 1 | Pd₂(dba)₃ (5%) | XantPhos (10%) | Cs₂CO₃ (2.0) | Dioxane, 100°C | 35% | 15% |

| 2 | Pd₂(dba)₃ (5%) | RuPhos (10%) | LiHMDS (2.5) | THF, 70°C | 62% | 8% |

| 3 | Pd(OAc)₂ (5%) | BrettPhos (10%) | K₂CO₃ (2.0) | t-AmylOH, 100°C | 40% | <2% |

| 4 | Pd₂(dba)₃ (5%) | BrettPhos (10%) | NaOtBu (1.5) | Dioxane, 90°C | >95% | <1% |

Note: The exceptionally large bite angle of BrettPhos facilitates rapid C-N reductive elimination before off-cycle hydrodehalogenation can occur.

Validated Experimental Protocols

The following protocols constitute a self-validating, stepwise sequence designed to synthesize targeted multi-functionalized heterocycles.

Figure 2: Sequential experimental workflow from precursor synthesis to final isolation.

Protocol A: Synthesis of 4-Bromo-6-chloro-2,3-difluoroaniline[2]

Objective: Regioselective electrophilic chlorination of 4-bromo-2,3-difluoroaniline.

Reagents & Equipment:

-

4-Bromo-2,3-difluoroaniline (1.0 equiv, 10 mmol, 2.08 g)

-

N-Chlorosuccinimide (NCS) (1.1 equiv, 11 mmol, 1.47 g)

-

Anhydrous Acetonitrile (MeCN) (3.3 mL, to yield a ~3 M solution)

-

Oil bath, reflux condenser, magnetic stirring.

Step-by-Step Procedure:

-

Dissolution: Dissolve 4-bromo-2,3-difluoroaniline in anhydrous MeCN in a 50 mL round-bottom flask.

-

Expert Insight: Using a highly concentrated (3 M) polar aprotic solvent stabilizes the polar EAS transition state while restricting unselective multi-halogenation.

-

-

Heating: Attach a reflux condenser and warm the solution to 70°C.

-

Addition: Add NCS in three equal portions over 15 minutes to control the exothermic radical-free halogenation.

-

Reaction: Stir the mixture continuously at 70°C for 2 hours.

-

Workup: Concentrate the deep amber solution in vacuo. Pour the resulting crude residue into ice water (20 mL) and extract with Ethyl Acetate (

mL). Wash combined organic layers with brine, dry over anhydrous -

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation Checkpoint:

-

LC-MS (ESI): Verify [M+H]⁺ at m/z 242.4 / 244.4 / 246.4 (Characteristic isotopic cluster for 1 Br and 1 Cl atom).

-

¹H NMR (400 MHz, CDCl₃): Ensure the disappearance of the C6 proton. The isolated product will show a distinct signal at

7.24 – 7.22 (m, 1H, C5-H) and a broad singlet at

Protocol B: Heterocycle C-N Core Assembly (Buchwald-Hartwig)

Objective: Append the deactivated aniline to a chloro-heterocycle (e.g., 2-chloro-9-methyl-9H-purine).

Step-by-Step Procedure:

-

Charge an oven-dried Schlenk flask with 2-chloro-9-methyl-9H-purine (1.0 equiv), 4-bromo-6-chloro-2,3-difluoroaniline (1.2 equiv),

(0.05 equiv), BrettPhos (0.10 equiv), and -

Evacuate and backfill the flask with dry Argon (

). -

Inject anhydrous, sparged 1,4-Dioxane (to 0.2 M).

-

Seal and heat the reaction mixture at 90°C for 8 hours.

-

Expert Insight: Do not exceed 90°C. Higher temperatures with strong bases will promote nucleophilic attack of the base onto the heterocycle or trigger the premature cross-coupling of the C4-Bromo group.

-

-

Cool to room temperature, filter through a pad of Celite, and concentrate.

Self-Validation Checkpoint:

-

TLC: Complete consumption of the UV-active chloro-purine (visualized under 254 nm).

-

¹H NMR: Confirm the downfield shift of the aniline NH proton, typically appearing as a broad singlet around

8.5 – 9.5 ppm due to hydrogen bonding and conjugation with the purine core.

Protocol C: Regioselective Late-Stage Functionalization (Suzuki-Miyaura)

Objective: Install an aryl/heteroaryl motif strictly at the C4-Br position.

Step-by-Step Procedure:

-

In a microwave vial, combine the C-N coupled intermediate from Protocol B (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

(0.05 equiv), and Potassium Carbonate ( -

Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 0.1 M).

-

Seal the vial and heat to 90°C in a conventional oil bath for 4 hours.

-

Extract with EtOAc, dry the organic layer, and concentrate. Purify the final heterocyclic construct via reverse-phase preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA).

Self-Validation Checkpoint:

-

Mass Spectrometry: Observe the precise loss of the bromine isotopic signature (1:1 isotopic doublet disappears) and the retention of the 3:1 chlorine isotopic signature, confirming that coupling occurred exclusively at

and not at

References

- Title: Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith (Patent WO2016057370A1)

Sources

- 1. 4-Bromo-6-chloro-2,3-difluoroaniline | 1895912-80-7 [sigmaaldrich.com]

- 2. WO2016057370A1 - Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]

- 3. CA2963639A1 - Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]

- 4. AU2015328414B2 - Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: A-Z Guide to 4-Bromo-6-chloro-2,3-difluoroaniline Synthesis

Welcome to the technical support center for the synthesis and yield optimization of 4-Bromo-6-chloro-2,3-difluoroaniline. This guide is designed for researchers, chemists, and drug development professionals who are working with complex polyhalogenated anilines. The synthesis of molecules with this level of specific substitution can be challenging due to competing reactions and purification difficulties.

This document provides a comprehensive framework based on established principles of organic chemistry for analogous structures, as direct literature for this specific multi-substituted aniline is sparse. We will address common experimental hurdles in a practical question-and-answer format, offering field-proven insights to maximize your reaction yields and product purity.

Part 1: Troubleshooting Guide for Common Synthesis Issues

Researchers often face challenges related to yield, purity, and reaction completion when synthesizing highly substituted anilines. The following section addresses the most common issues encountered during the synthesis of 4-Bromo-6-chloro-2,3-difluoroaniline, which typically involves a multi-step pathway beginning with a simpler fluoroaniline precursor.

Q1: My overall yield is significantly lower than expected. What are the most likely causes?

Low yield in a multi-step synthesis can be attributed to several factors, from incomplete reactions to product loss during workup. The key is to identify which stage of the synthesis is underperforming.

Table 1: Common Causes of Low Yield and Recommended Solutions

| Potential Cause | Explanation & Recommended Action |

| Incomplete Halogenation | The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, making subsequent electrophilic halogenation (chlorination and bromination) difficult. Solution: Increase the reaction time, temperature, or use a more potent halogenating agent/Lewis acid catalyst system. Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). |

| Formation of Isomeric Byproducts | The directing effects of the amine and existing halogens can lead to the formation of undesired isomers, which are often difficult to separate from the target molecule.[1] Solution: Control the reaction temperature rigorously. Lower temperatures often favor the thermodynamically preferred product. The order of halogenation is also critical; consider protecting the amine group as an acetamide to moderate its activating effect and improve regioselectivity.[2] |

| Product Loss During Workup/Purification | The product may be partially soluble in the aqueous phase during extraction, or significant material can be lost during column chromatography or recrystallization. Solution: Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[3] For purification, carefully select the solvent system for chromatography based on TLC analysis to ensure good separation.[1] |

| Dehalogenation | Under certain conditions, particularly during catalytic reactions or harsh workup procedures, loss of a halogen atom can occur.[4] Solution: Use milder reaction conditions where possible. If using catalytic hydrogenation (e.g., to reduce a nitro precursor), consider using an inhibitor or a less aggressive catalyst. |

Q2: My TLC plate shows multiple spots close together after the reaction. How do I identify and separate these impurities?

The presence of multiple spots with similar Rf values on a TLC plate is a common issue with polyhalogenated compounds due to the subtle polarity differences between isomers and incompletely halogenated intermediates.

Answer: Identifying these impurities requires a combination of analytical techniques and strategic purification.

-

Identification: The most reliable method for identifying these byproducts is LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS.[5] The mass-to-charge ratio will help you distinguish between your desired product, starting materials, and byproducts (e.g., isomers with the same mass or intermediates lacking a halogen).

-

Purification Strategy:

-

Column Chromatography: This is the primary method for separation. For closely eluting spots, a high-performance flash chromatography system with a high-resolution silica column is recommended. Use a shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexanes) to maximize separation.[1]

-

Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for removing small amounts of impurities. Test various solvents (e.g., ethanol, isopropanol, or mixed solvent systems like hexane/ethyl acetate) to find one where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.

-